tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
CAS No.: 1311320-25-8
Cat. No.: VC3384371
Molecular Formula: C13H18FNO3
Molecular Weight: 255.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311320-25-8 |
|---|---|
| Molecular Formula | C13H18FNO3 |
| Molecular Weight | 255.28 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate |
| Standard InChI | InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
| Standard InChI Key | SXOGEIANFSVTSL-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1F)O |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O |
Introduction
Chemical Identity and Structural Characteristics
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate is an organic compound classified as a carbamate derivative. It is characterized by its specific stereochemistry and functional groups that contribute to its unique chemical properties and potential applications.
Basic Identification Parameters
The compound is identified by the CAS Registry Number 1311320-25-8 and possesses a molecular formula of C13H18FNO3, corresponding to a molecular weight of 255.28 g/mol. The compound's IUPAC name accurately reflects its chemical structure: tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate. This nomenclature highlights the presence of a tert-butyl group, a carbamate functional group, and a 2-fluorophenyl moiety with an (S)-stereocenter.
Structural Features and Molecular Composition
The structural composition of tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate can be represented by various chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
| Standard InChIKey | SXOGEIANFSVTSL-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC@HO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O |
The compound features several key structural elements:
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A tert-butyl group (C(CH3)3) connected to a carbamate moiety
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A carbamate functional group (-NHCO2-)
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A 2-fluorophenyl ring system
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A hydroxyethyl group with (S)-stereochemistry
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A defined stereocenter at the carbon bearing the hydroxyl group
This structural arrangement contributes to the compound's chemical behavior, including its solubility profile, reactivity patterns, and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate are instrumental in determining its behavior in different experimental conditions and its potential applications in chemical research.
Chemical Reactivity
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate contains several reactive functional groups that determine its chemical behavior:
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The carbamate group (-NHCO2-) can participate in various transformations, including hydrolysis and aminolysis reactions
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The hydroxyl group (-OH) presents opportunities for oxidation, esterification, and other alcohol-typical reactions
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The 2-fluorophenyl moiety introduces unique electronic effects that can influence the reactivity of adjacent functional groups
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The tert-butyl group provides steric protection to the carbamate functionality, making it less susceptible to certain reactions
The compound's defined stereochemistry at the carbon bearing the hydroxyl group is significant for its potential applications in asymmetric synthesis and pharmaceutical development.
| Reagent | Equivalent |
|---|---|
| Amino alcohol hydrochloride | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.37 eq |
| Aqueous 2N NaOH | 1.25 eq |
| tert-Butanol | As solvent |
The reaction would typically be conducted at elevated temperatures (approximately 75°C) for several hours, followed by appropriate workup and purification procedures.
Applications and Research Significance
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications in various scientific domains, particularly in chemical research and pharmaceutical development.
Research Applications
The compound is primarily designated for research purposes, specifically in organic synthesis and pharmaceutical chemistry. Its potential applications include:
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Serving as a building block or intermediate in the synthesis of more complex molecules
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Functioning as a probe in mechanistic studies involving carbamate chemistry
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Contributing to structure-activity relationship studies in drug discovery programs
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Providing a protected form of an amino alcohol functionality for multistep synthesis
Pharmaceutical Relevance
As a pharmaceutical intermediate, tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate may play a role in the development of novel therapeutic agents. The incorporation of fluorine in pharmaceutical compounds has become increasingly important due to the unique properties fluorine imparts, including:
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Enhanced metabolic stability
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Increased lipophilicity
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Altered electronic properties
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Potential improvements in binding affinity to biological targets
The specific stereochemistry at the carbon center (S-configuration) suggests potential application in the development of stereoselective drugs where the spatial arrangement of atoms is crucial for biological activity.
Comparison with Structurally Related Compounds
tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate belongs to a family of related compounds that differ primarily in the position of the fluorine atom on the phenyl ring.
Structural Analogs
These compounds share similar molecular formulas and weights but differ in the position of the fluorine atom on the phenyl ring. This structural variation can significantly impact the compounds' physical properties, chemical reactivity, and biological interactions.
Structure-Property Relationships
The position of the fluorine atom on the phenyl ring can influence several properties:
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The 2-fluorophenyl derivative may exhibit different intermolecular hydrogen bonding patterns due to potential proximity effects between the fluorine and the hydroxyl group
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Electronic distribution across the phenyl ring varies with fluorine position, potentially affecting reactivity
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Steric considerations differ among the isomers, particularly for the 2-fluorophenyl derivative where the fluorine is in closer proximity to the side chain
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